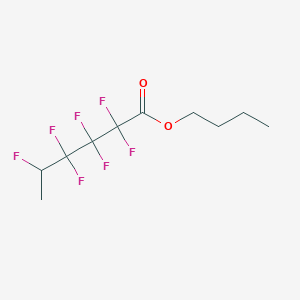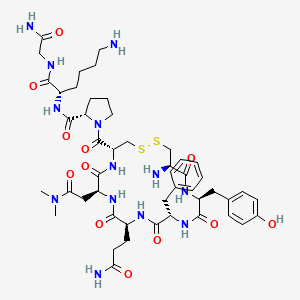
Vasopressin, (5-(N(4),N(4)-dimethyl-asn)-8-lys)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vasopressin involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process typically begins with the attachment of the C-terminal amino acid to a solid resin support. Subsequent amino acids are added one by one, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of vasopressin involves large-scale SPPS, followed by purification and formulation into pharmaceutical preparations. The process is optimized for high yield and purity, ensuring that the final product meets stringent regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Vasopressin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues in vasopressin.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds in the peptide.
Substitution: Amino acid substitutions can be introduced during SPPS to create analogues with improved properties.
Major Products Formed
The major products formed from these reactions include various vasopressin analogues, such as desmopressin and terlipressin, which have distinct pharmacological profiles and therapeutic applications .
Aplicaciones Científicas De Investigación
Vasopressin has a wide range of scientific research applications across various fields:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in water and sodium homeostasis, stress response, and social behavior.
Medicine: Utilized in the treatment of conditions such as diabetes insipidus, vasodilatory shock, and bleeding esophageal varices.
Industry: Employed in the development of peptide-based therapeutics and diagnostic tools
Mecanismo De Acción
Vasopressin exerts its effects by binding to specific receptors, including V1, V2, and V3 receptors:
V1 receptors: Located in vascular smooth muscle, leading to vasoconstriction and increased blood pressure.
V2 receptors: Found in the renal collecting ducts, promoting water reabsorption and antidiuretic effects.
V3 receptors: Present in the pituitary gland, stimulating the release of adrenocorticotropic hormone (ACTH) and increasing cortisol secretion
Comparación Con Compuestos Similares
Similar Compounds
Desmopressin: A synthetic analogue of vasopressin with enhanced antidiuretic effects and reduced vasoconstrictive properties.
Terlipressin: A long-acting analogue used in the treatment of variceal bleeding and septic shock.
Lypressin: A natural peptide found in animals, used in the treatment of diabetes insipidus
Uniqueness
Vasopressin’s unique combination of vasoconstrictive and antidiuretic properties makes it a versatile hormone with diverse therapeutic applications. Its ability to modulate multiple physiological processes through different receptor subtypes distinguishes it from other similar compounds .
Propiedades
Número CAS |
72449-67-3 |
|---|---|
Fórmula molecular |
C48H69N13O12S2 |
Peso molecular |
1084.3 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-10-(3-amino-3-oxopropyl)-13-benzyl-7-[2-(dimethylamino)-2-oxoethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H69N13O12S2/c1-60(2)40(65)23-35-46(71)59-36(48(73)61-20-8-12-37(61)47(72)55-31(11-6-7-19-49)42(67)53-24-39(52)64)26-75-74-25-30(50)41(66)56-33(22-28-13-15-29(62)16-14-28)45(70)57-34(21-27-9-4-3-5-10-27)44(69)54-32(43(68)58-35)17-18-38(51)63/h3-5,9-10,13-16,30-37,62H,6-8,11-12,17-26,49-50H2,1-2H3,(H2,51,63)(H2,52,64)(H,53,67)(H,54,69)(H,55,72)(H,56,66)(H,57,70)(H,58,68)(H,59,71)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
Clave InChI |
RDVRWKMDXFMMDJ-MDKUUQCZSA-N |
SMILES isomérico |
CN(C)C(=O)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
SMILES canónico |
CN(C)C(=O)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


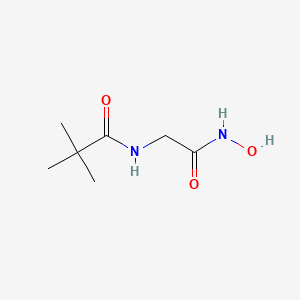
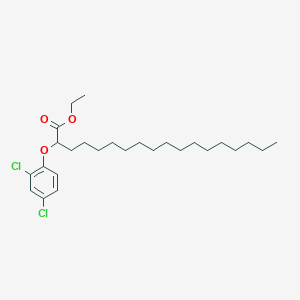
![4-Hydroxybenzo[pqr]tetraphen-5(4h)-one](/img/structure/B14461914.png)
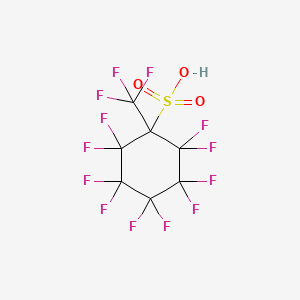
![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)
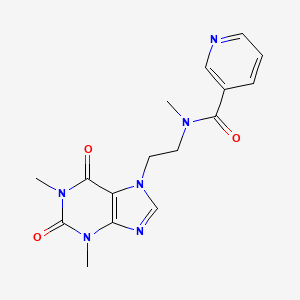

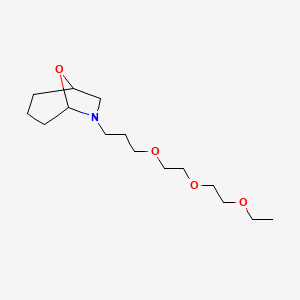
![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)
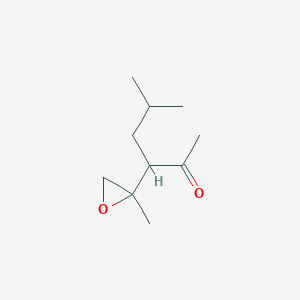
phosphanium chloride](/img/structure/B14461970.png)

